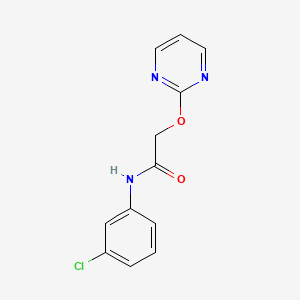

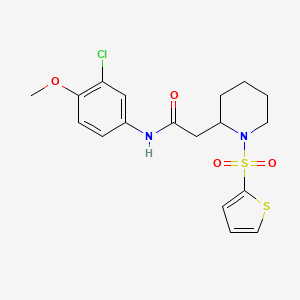

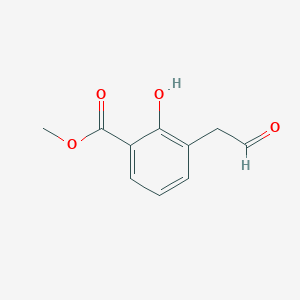

![molecular formula C18H22N2O5 B2817586 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-96-8](/img/structure/B2817586.png)

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is a protecting group commonly used in organic synthesis . The Boc group is introduced into a molecule to protect a functional group from unwanted reactions, allowing chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of the Boc group into the molecule. A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The Boc group (C5H9O2) is a key part of the structure . It has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis

The Boc group plays a significant role in the chemical reactions of this compound. The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate picks up the proton from the protonated amine, and tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure and the presence of the Boc group. The Boc group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid, also known as 2-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid:

Peptide Synthesis

This compound is frequently used in peptide synthesis due to its ability to protect amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides. It helps in preventing unwanted side reactions during the formation of peptide bonds .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the development of new drugs. Its structure allows for the modification of amino acids and peptides, which can lead to the discovery of novel therapeutic agents. The Boc group can be removed under mild acidic conditions, making it a versatile tool in drug design .

Organic Synthesis

The compound plays a significant role in organic synthesis, particularly in the construction of complex molecules. The oxazole ring and the Boc-protected amino group provide multiple reactive sites for further chemical modifications, enabling the synthesis of diverse organic compounds .

Catalysis Studies

Researchers use this compound in catalysis studies to explore new catalytic processes. The presence of the oxazole ring and the Boc group can influence the reactivity and selectivity of catalytic reactions, making it a valuable compound for studying catalytic mechanisms and developing new catalysts .

Medicinal Chemistry

In medicinal chemistry, this compound is used to design and synthesize new molecules with potential therapeutic effects. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, facilitating the creation of molecules with desired biological activities.

These applications highlight the versatility and importance of 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid in various fields of scientific research.

Mechanism of Action

Future Directions

The use of the Boc group in the synthesis of complex organic molecules is a well-established practice in organic chemistry. Future research may focus on developing more efficient and sustainable methods for introducing the Boc group into molecules, as well as exploring new applications for compounds protected by the Boc group .

properties

IUPAC Name |

5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-11-14(16(21)22)20-15(24-11)13(10-12-8-6-5-7-9-12)19-17(23)25-18(2,3)4/h5-9,13H,10H2,1-4H3,(H,19,23)(H,21,22)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJKXZBZQFDKFQ-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

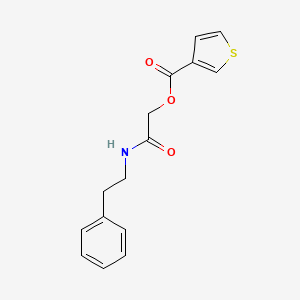

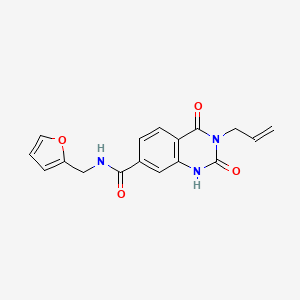

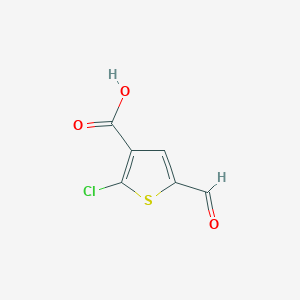

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2817512.png)

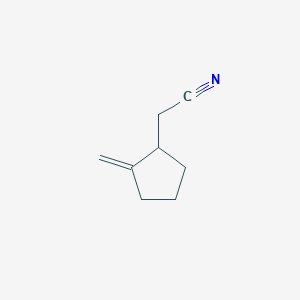

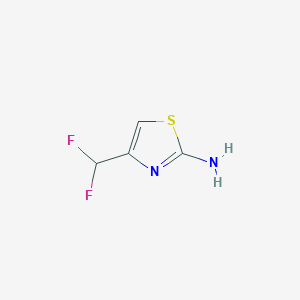

![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)

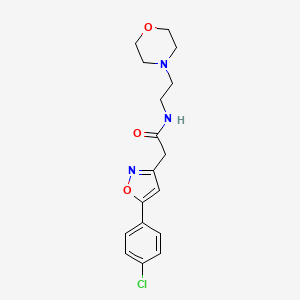

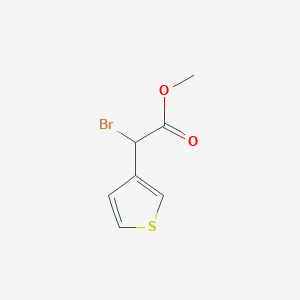

![Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride](/img/structure/B2817526.png)